An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)biguanide Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)biguanide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(4-Fluorophenyl)biguanide hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental protocols, and insights into its mechanism of action.
Core Chemical Properties
1-(4-Fluorophenyl)biguanide hydrochloride is a white crystalline solid.[1] Its fundamental chemical properties are summarized in the table below, providing a foundational understanding of the molecule.[2][3][4][5][6][7][8]
| Property | Value | Reference(s) |
| CAS Number | 16018-83-0 | [4][5][6][7] |
| Molecular Formula | C₈H₁₁ClFN₅ | [2][5][6] |
| Molecular Weight | 231.66 g/mol | [2][4][5][6] |
| Melting Point | 250-254 °C | [8] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥98% | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
Computed Physicochemical Properties:
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 97.78 Ų | [5] |
| LogP | 1.07724 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 5 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Purification
The synthesis of 1-(4-Fluorophenyl)biguanide hydrochloride typically follows the general procedure for the preparation of N-arylbiguanides. This involves the reaction of 4-fluoroaniline with dicyandiamide in an acidic medium.[9][10]
Experimental Protocol: Synthesis
Materials:
-
4-Fluoroaniline
-
Dicyandiamide
-
Toluene
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethanol
-
Ammonium Hydroxide solution
Procedure:
-
In a reaction vessel, dissolve dicyandiamide (1.0 equivalent) in toluene.
-
To this solution, add 4-fluoroaniline (1.1 equivalents).
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Slowly add a 1:1 (v/v) mixture of concentrated hydrochloric acid and water.
-
Heat the reaction mixture to reflux and maintain for 3 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a dilute solution of ammonium hydroxide.
-
Remove the toluene under reduced pressure.
-
Wash the resulting residue with water to remove any inorganic impurities.
-
Collect the crude solid product by filtration.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure compound.[10]
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Analytical Characterization
The structure and purity of 1-(4-Fluorophenyl)biguanide hydrochloride can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl group and the protons of the biguanide moiety.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the fluorophenyl ring and the biguanide structure. The carbon attached to the fluorine atom will exhibit a characteristic coupling.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Biological Activities and Signaling Pathways
While specific studies on 1-(4-Fluorophenyl)biguanide hydrochloride are limited, the broader class of biguanides exhibits a range of biological activities, including antidiabetic, anticancer, and antimicrobial effects.[11][12][13][14][15][16][17][18][19] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Potential Anticancer Activity
Biguanides, such as metformin, are known to exert anticancer effects through various mechanisms. A key pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[14] This leads to a reduction in protein synthesis and cell proliferation. Furthermore, some fluorinated biguanide derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][12]
Potential Antidiabetic Activity
The antidiabetic action of biguanides is primarily attributed to their ability to suppress hepatic gluconeogenesis. One proposed mechanism involves the inhibition of the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK.[11] Another mechanism suggests that biguanides can antagonize the action of glucagon by inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[1][20]
Potential Antimicrobial Activity
Biguanides are known for their broad-spectrum antimicrobial properties.[16][17][18][19] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[16][17][19] The cationic biguanide molecules interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.[16][17][19]
Conclusion
1-(4-Fluorophenyl)biguanide hydrochloride is a compound with a well-defined chemical structure and properties that suggest potential for further investigation in medicinal chemistry. Based on the known activities of the biguanide class of molecules, this fluorinated derivative holds promise for anticancer, antidiabetic, and antimicrobial applications. The experimental protocols and mechanistic pathways outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Further studies are warranted to elucidate the specific biological activities and detailed mechanisms of action of 1-(4-Fluorophenyl)biguanide hydrochloride.
References
- 1. Biguanides suppress hepatic glucagon signaling by decreasing production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Novel function of biguanides in inhibition of phospholipase D1 expression via a translational mechanism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. 16018-83-0 CAS MSDS (1-(4-FLUOROPHENYL)BIGUANIDE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-(4-Fluorophenyl)biguanide hydrochloride [oakwoodchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 11. Phenylethynylbenzyl-modified biguanides inhibit pancreatic cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. longdom.org [longdom.org]
- 14. Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jelsciences.com [jelsciences.com]
- 17. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biguanide, 1-(p-chlorophenyl)-, monohydrochloride | C8H11Cl2N5 | CID 458746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biguanides suppress hepatic glucagon signalling by decreasing production of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
